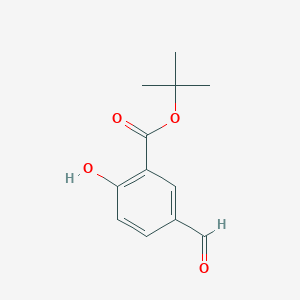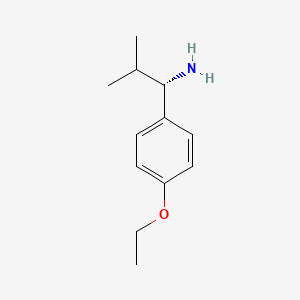
Methyl 2-((chlorocarbonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((chlorocarbonyl)oxy)propanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and contains a chlorocarbonyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)propanoate can be synthesized through the decomposition of this compound in the presence of hexaalkylguanidinium chloride hydrochloride . This reaction is a nucleophilic substitution of the second order (SN2 mechanism), where the chloride ion from the catalyst exchanges with the chlorine atom of the compound .
Industrial Production Methods
In industrial settings, this compound is typically produced by direct chlorination of the corresponding lactates using chlorinating agents such as hydrogen chloride, sulphuryl chloride, thionyl chloride, and phosgene . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in SN1 and SN2 reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogen Chloride: Used for direct chlorination of lactates.
Sulphuryl Chloride: Another chlorinating agent used in the synthesis.
Thionyl Chloride: Commonly used for chlorination reactions.
Phosgene: Utilized in industrial production methods.
Major Products Formed
The major product formed from the decomposition of this compound is methyl 2-chloropropionate . This product is often used in the synthesis of biologically active molecules such as herbicides, fungicides, pesticides, and drugs .
Scientific Research Applications
Methyl 2-((chlorocarbonyl)oxy)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)propanoate involves nucleophilic substitution reactions. The chlorocarbonyl group is susceptible to attack by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Methyl 2-((chlorocarbonyl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl 2-chloropropionate: A direct product of its decomposition.
2-Methyl-2-propanyl 3-((chlorocarbonyl)oxy)-1-pyrrolidinecarboxylate: Another compound with a similar chlorocarbonyl group.
These compounds share similar reactivity due to the presence of the chlorocarbonyl group, but they differ in their specific applications and the types of reactions they undergo.
Properties
Molecular Formula |
C5H7ClO4 |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl 2-carbonochloridoyloxypropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-3(4(7)9-2)10-5(6)8/h3H,1-2H3 |
InChI Key |
MKPINVGFDFGYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
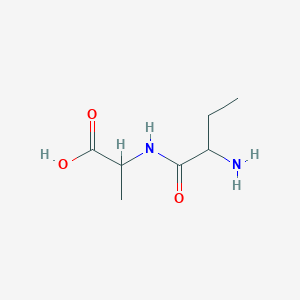
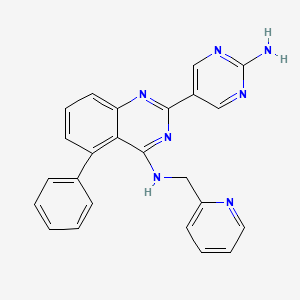
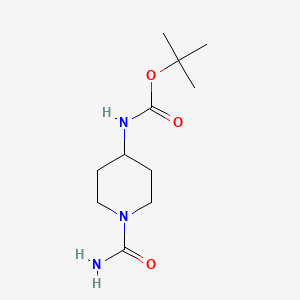
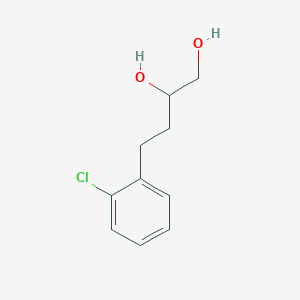
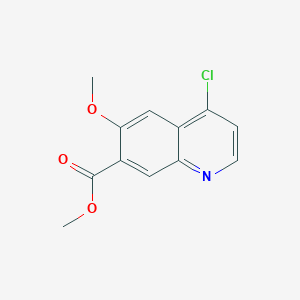
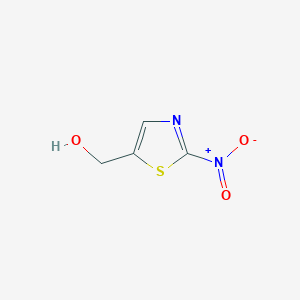
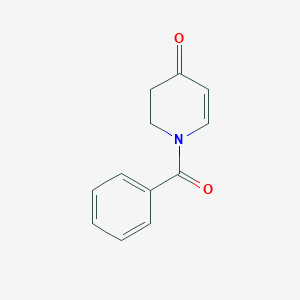
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
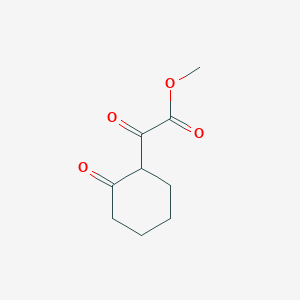
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
